molecular formula C16H12N2O4 B269559 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE

2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE

Cat. No.: B269559
M. Wt: 296.28 g/mol
InChI Key: BTCXSTIAMYEVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, an oxadiazole ring, and a phenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide undergoes cyclization with phenyl isocyanate to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE apart from similar compounds is its unique combination of the benzodioxole and oxadiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N2O4/c1-2-4-11(5-3-1)16-18-17-15(22-16)9-19-12-6-7-13-14(8-12)21-10-20-13/h1-8H,9-10H2

InChI Key

BTCXSTIAMYEVMA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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